

2-Amino-5-ethylbenzoic acid structural formula and isomers

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Compound of Interest

Compound Name: 2-Amino-5-ethylbenzoic acid

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An In-depth Technical Guide to **2-Amino-5-ethylbenzoic Acid**: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols

Introduction

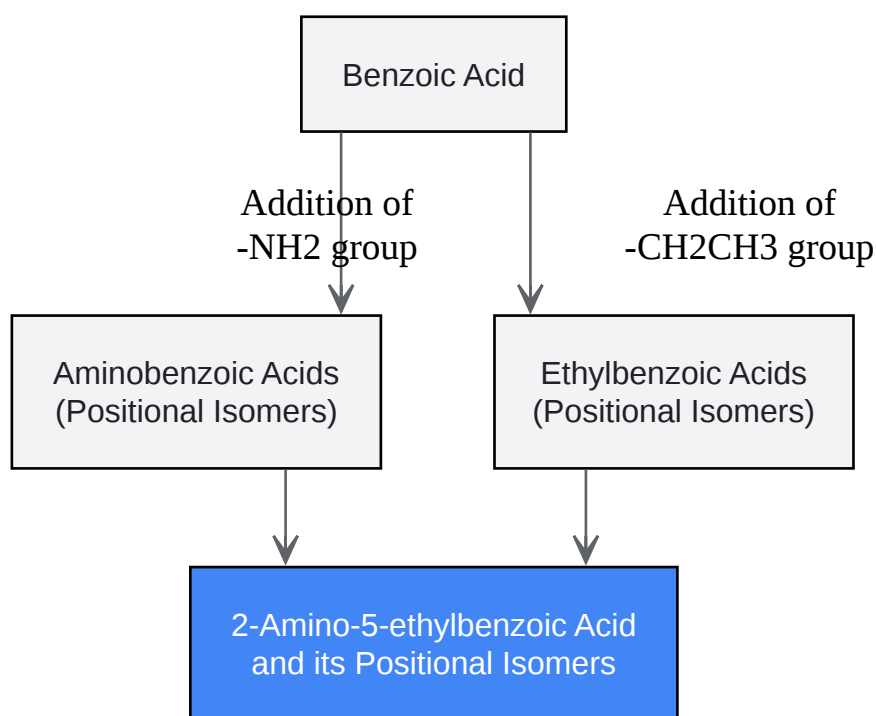
2-Amino-5-ethylbenzoic acid is an organic compound featuring a benzene ring substituted with an amino group, an ethyl group, and a carboxylic acid group.[1][2] Its molecular formula is $C_9H_{11}NO_2$ and it has a molecular weight of 165.19 g/mol.[1] This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by aminobenzoic acid derivatives.[3] The positional arrangement of the functional groups on the aromatic ring significantly influences the compound's pharmacological and chemical characteristics.[3] This guide provides a comprehensive overview of the structural formula of **2-Amino-5-ethylbenzoic acid**, explores its various isomers, presents key physicochemical data in a comparative format, and details a representative synthetic protocol.

Structural Formula and Isomerism

The core structure of **2-Amino-5-ethylbenzoic acid** consists of a benzoic acid backbone with an amino group at position 2 and an ethyl group at position 5. The systematic IUPAC name for this compound is **2-amino-5-ethylbenzoic acid**.

Positional Isomers

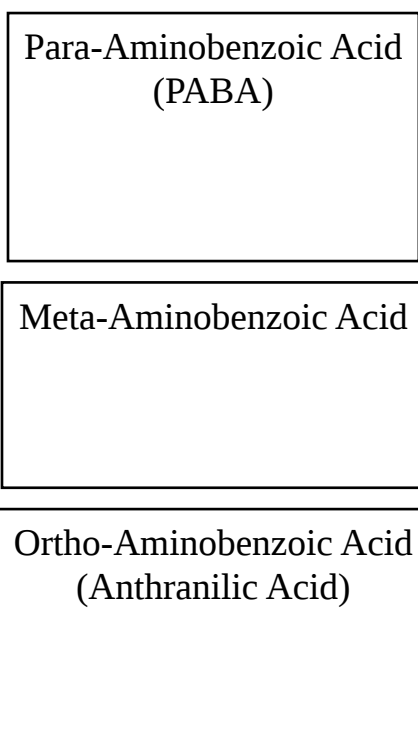
The primary isomers of **2-Amino-5-ethylbenzoic acid** are positional isomers, where the amino, ethyl, and carboxyl groups are arranged differently around the benzene ring. Given the trisubstituted nature of the benzene ring, a significant number of positional isomers exist. The diagram below illustrates the structural relationship between the parent benzoic acid and the introduction of the amino and ethyl groups.



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Figure 1: Logical relationship of **2-Amino-5-ethylbenzoic acid** to its parent structures.

The following diagram illustrates some of the possible positional isomers of aminobenzoic acid, which serve as foundational structures for understanding the isomeric diversity of **2-Amino-5-ethylbenzoic acid**.



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Figure 2: Positional isomers of aminobenzoic acid.

Physicochemical Data

The properties of aminobenzoic acid isomers can vary significantly. For instance, the melting points and thermal stability of the simple aminobenzoic acid isomers are different, with 4-aminobenzoic acid being the most thermally stable.^[4] While specific experimental data for all isomers of **2-Amino-5-ethylbenzoic acid** is not readily available in a single source, the table below summarizes known properties for the target compound and related, well-characterized aminobenzoic acids for comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Water Solubility
2-Amino-5-ethylbenzoic acid	C ₉ H ₁₁ NO ₂	165.19[1]	Not available	Not available	Not available
2-Aminobenzoic acid (Anthranilic acid)	C ₇ H ₇ NO ₂	137.14	146-148	200 (sublimes)	5.7 g/L (25 °C)
3-Aminobenzoic acid	C ₇ H ₇ NO ₂	137.14	174	Decomposes	5.9 g/L
4-Aminobenzoic acid (PABA)	C ₇ H ₇ NO ₂	137.14	187-189[5]	340[6]	4.7 g/L (20 °C)[5]

Experimental Protocols

The synthesis of substituted aminobenzoic acids often involves multi-step reactions. Below is a detailed protocol for the synthesis of **2-Amino-5-ethylbenzoic acid** from 5-ethylindoline-2,3-dione.[7]

Synthesis of 2-Amino-5-ethylbenzoic Acid

Materials:

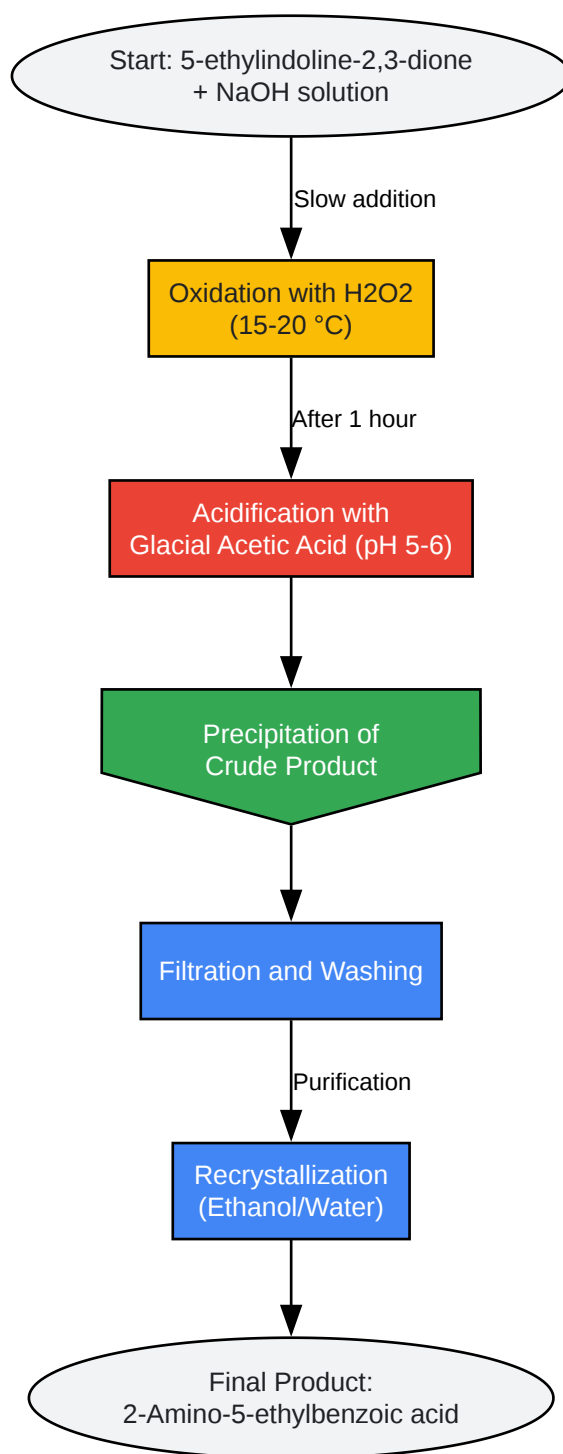
- 5-ethylindoline-2,3-dione
- Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- Glacial acetic acid

- Ethanol
- Distilled water

Procedure:

- Preparation of NaOH solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30 °C.[\[7\]](#)
- Reaction initiation: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the NaOH solution with continuous stirring.[\[7\]](#)
- Oxidation: Cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.[\[7\]](#)
- Reaction completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.[\[7\]](#)
- Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid will precipitate.[\[7\]](#)
- Isolation and purification: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it.[\[7\]](#)
- Recrystallization: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the purified **2-Amino-5-ethylbenzoic acid**.[\[7\]](#)

The following workflow diagram illustrates the key stages of this synthetic and purification process.



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Figure 3: Experimental workflow for the synthesis of **2-Amino-5-ethylbenzoic acid**.

Biological and Pharmacological Context

The isomers of aminobenzoic acid exhibit distinct biological activities. For example, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] In contrast, para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, making this pathway a target for sulfonamide antibiotics.[3][6] It is also widely used as a UVB-absorbing agent in sunscreens.[3][6] The biological activities of meta-aminobenzoic acid are less well-documented.[3] The specific pharmacological profile of **2-Amino-5-ethylbenzoic acid** is not extensively reported in the provided search results, highlighting an area for future research.

Conclusion

2-Amino-5-ethylbenzoic acid is a member of the diverse family of substituted aminobenzoic acids. Understanding its structure in relation to its isomers is crucial for predicting its physicochemical properties and potential biological activities. The provided synthetic protocol offers a clear pathway for its preparation, enabling further investigation into its chemical and pharmacological characteristics. The comparative data presented underscores the significant impact of isomeric variations on the properties of these compounds, a key consideration for researchers in drug discovery and materials science.

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